molecular formula C13H22O3 B14221575 4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol CAS No. 561290-53-7

4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol

Cat. No.: B14221575
CAS No.: 561290-53-7
M. Wt: 226.31 g/mol
InChI Key: REQPLXKIKYGVOR-UHFFFAOYSA-N
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Description

4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol is an organic compound characterized by its unique structure, which includes a dioxane ring and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of appropriate diols and aldehydes.

    Introduction of the Allyl Group: The allyl group can be introduced via a nucleophilic substitution reaction using allyl halides.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in stages.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]butan-1-ol: Similar structure but with a saturated butanol chain.

    4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]pent-2-en-1-ol: Similar structure but with an extended carbon chain.

Uniqueness

4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol is unique due to its specific combination of a dioxane ring and an allyl group, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

561290-53-7

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

4-(2,2-dimethyl-5-prop-2-enyl-1,3-dioxan-5-yl)but-2-en-1-ol

InChI

InChI=1S/C13H22O3/c1-4-7-13(8-5-6-9-14)10-15-12(2,3)16-11-13/h4-6,14H,1,7-11H2,2-3H3

InChI Key

REQPLXKIKYGVOR-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(CC=C)CC=CCO)C

Origin of Product

United States

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